molecular formula C16H21N3O4 B12844741 tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)-1H-indazole-1-carboxylate

tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)-1H-indazole-1-carboxylate

Cat. No.: B12844741
M. Wt: 319.36 g/mol
InChI Key: ZFJFLKWDLSYTJO-NSHDSACASA-N
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Description

tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)-1H-indazole-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)-1H-indazole-1-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis may include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate or tert-butyl bromide under basic conditions.

    Functionalization of the Side Chain: The side chain containing the amino and methoxy groups can be introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halides, sulfonates, or other leaving groups in the presence of nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)-1H-indazole-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities. Indazole derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making them valuable in drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets may lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound may find applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties can be harnessed for the development of new materials and products.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)-1H-indazole-1-carboxylate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indazole-1-carboxylate

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-13-8-6-5-7-10(13)12(18-19)9-11(17)14(20)22-4/h5-8,11H,9,17H2,1-4H3/t11-/m0/s1

InChI Key

ZFJFLKWDLSYTJO-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C[C@@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CC(C(=O)OC)N

Origin of Product

United States

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